11-Methoxy-16-iodoestradiol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
104842-16-2 |
|---|---|
Molecular Formula |
C19H25IO3 |
Molecular Weight |
428.3 g/mol |
IUPAC Name |
(8S,9S,11S,13S,14S,16R,17R)-16-iodo-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H25IO3/c1-19-9-16(23-2)17-12-6-4-11(21)7-10(12)3-5-13(17)14(19)8-15(20)18(19)22/h4,6-7,13-18,21-22H,3,5,8-9H2,1-2H3/t13-,14-,15+,16-,17+,18-,19-/m0/s1 |
InChI Key |
ZKXIUQUNJAKYCW-RUOITVIXSA-N |
SMILES |
CC12CC(C3C(C1CC(C2O)I)CCC4=C3C=CC(=C4)O)OC |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)I)CCC4=C3C=CC(=C4)O)OC |
Canonical SMILES |
CC12CC(C3C(C1CC(C2O)I)CCC4=C3C=CC(=C4)O)OC |
Synonyms |
11 beta-methoxy-16 alpha-123-I-iodoestradiol 11-ME(2) 11-methoxy-16-iodoestradiol |
Origin of Product |
United States |
Synthetic Methodologies and Radiochemical Synthesis of 11 Methoxy 16 Iodoestradiol Analogs
Chemical Synthesis Pathways for Non-Radioactive Precursors
The creation of the stable, non-radioactive form of 11-methoxy-16-iodoestradiol is a critical prerequisite for the eventual introduction of a radioisotope. This process involves the precise modification of the fundamental estradiol (B170435) structure.
The synthesis of the precursor for 11β-methoxy-16α-iodoestradiol begins with the modification of the estradiol steroid nucleus. The introduction of the 11β-methoxy group is a key modification intended to reduce the metabolic rate of the compound, thereby enhancing its in vivo stability and improving its target-to-background ratio for imaging applications. snmjournals.org The synthetic route often starts from estrone, which is then elaborated to include the 11β-methoxy functionality. This is followed by the introduction of a suitable leaving group at the 16-position to facilitate the eventual iodination. A common precursor used for this purpose is 11β-methoxy-16β-bromo-17β-estradiol. researchgate.netoup.com The presence of the 11β-methoxy group has been shown to improve the selective uptake in target tissues. researchgate.net
The stereochemistry at the C-16 position is crucial for the compound's affinity to the estrogen receptor. The 16α-iodo configuration is the desired isomer. The synthesis achieves this stereoselectivity through a nucleophilic substitution reaction. Starting with a precursor that has a leaving group in the 16β position, such as 16β-bromoestradiol, allows for an SN2-type reaction. nih.gov The incoming iodide nucleophile attacks the C-16 carbon from the opposite face, resulting in an inversion of stereochemistry and the formation of the desired 16α-iodo product. researchgate.netresearchgate.net This halogen-exchange method is a reliable way to ensure the correct stereoisomer is formed. nih.gov For instance, the synthesis of 16α-[¹²⁵I]iodoestradiol is achieved by the exchange of 16β-bromoestradiol with Na¹²⁵I. nih.gov A similar strategy is employed for the 11β-methoxy analog, where 11β-methoxy-16β-bromoestradiol is the key intermediate for the synthesis of 11β-methoxy-16α-iodoestradiol. researchgate.net
Radiochemical Synthesis Protocols for Radiolabeled this compound
The utility of this compound as an imaging agent is realized through its radiolabeling with gamma-emitting or positron-emitting isotopes.
The most common method for the radioiodination of the this compound precursor is through a halogen exchange reaction. researchgate.netoup.com In this process, the non-radioactive bromo-precursor, 11β-methoxy-16β-bromoestradiol, is reacted with a source of radioactive iodide, such as Na[¹²³I] or Na[¹²⁵I]. researchgate.netnih.gov This reaction is typically carried out in a suitable organic solvent. The nucleophilic radioiodide displaces the bromide, leading to the formation of 11β-methoxy-16α-[¹²³I]iodoestradiol or 11β-methoxy-16α-[¹²⁵I]iodoestradiol. researchgate.netnih.gov This method is advantageous because it is relatively rapid and allows for the production of the radiolabeled compound with high specific activity. researchgate.net The synthesis of 123I-16α-iodoestradiol has been reported to have variable radiochemical yields, ranging from 1% to 30%. iaea.org
| Radioisotope | Precursor | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| 123I | 11β-methoxy-16β-bromoestradiol | Halogen Exchange | Suitable for SPECT imaging, variable yields reported. | nih.goviaea.org |
| 125I | 11β-methoxy-16β-bromoestradiol | Halogen Exchange | Used for in vitro assays and preclinical studies, yields of 65-80% reported. | researchgate.netoup.com |
Optimizing the radiochemical yield is a critical step in the synthesis of radiolabeled compounds. For the synthesis of 11β-methoxy-16α-[¹²⁵I]iodoestradiol, radiochemical yields of 65-80% have been achieved within a 3-hour reaction time. researchgate.netoup.com The reaction conditions, such as temperature and reaction time, are carefully controlled to maximize the yield and minimize the formation of impurities. Following the reaction, purification is essential to separate the desired radiolabeled product from unreacted precursors, radioiodide, and any byproducts. High-performance liquid chromatography (HPLC) is a commonly used technique for the purification of radiolabeled estradiol derivatives. mdpi.comresearchgate.net This method allows for the separation of compounds based on their polarity, ensuring a high radiochemical purity of the final product. researchgate.netiaea.org For example, reverse-phase HPLC can effectively separate the more lipophilic iodinated estradiol from the bromo precursor. nih.gov
| Compound | Reported Yield | Purification Method | Reference |
|---|---|---|---|
| 11β-methoxy-16α-[125I]iodoestradiol | 65-80% | Column Chromatography/HPLC | researchgate.netoup.com |
| 16α-[123I]iodoestradiol | 1-30% | HPLC | iaea.org |
| [18F]AmBF3-TEG-ES | ~61% | C18 Purification | nih.gov |
| 4,16α-[16α-18F]difluoro-11β-methoxyestradiol | 30-50% | HPLC | researchgate.net |
While radioiodinated analogs are well-established, there is considerable interest in developing ¹⁸F-labeled estradiol derivatives for positron emission tomography (PET) imaging, which offers higher resolution and sensitivity than SPECT. The direct fluorination of the this compound scaffold is not the typical approach. Instead, related estradiol analogs are synthesized with a precursor moiety suitable for ¹⁸F-labeling. researchgate.netmdpi.com
A common strategy involves nucleophilic substitution of a suitable leaving group, such as a tosylate or a cyclic sulfate (B86663), with [¹⁸F]fluoride. researchgate.netresearchgate.net For instance, the synthesis of 16α-[¹⁸F]fluoroestradiol ([¹⁸F]FES) and its derivatives often involves the opening of a 16β,17β-cyclic sulfate intermediate with [¹⁸F]F⁻. researchgate.net The addition of an 11β-methoxy group to ¹⁸F-labeled estradiol analogs has been investigated to improve their imaging characteristics by reducing metabolic degradation. researchgate.net
Another approach for incorporating ¹⁸F is through the use of ¹⁸F-labeled prosthetic groups. This involves a multi-step process where a small ¹⁸F-labeled molecule is first synthesized and then conjugated to the estradiol scaffold. nih.gov For example, click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been employed to attach ¹⁸F-labeled azides to an ethynyl-derivatized estradiol. mdpi.comnih.gov These alternative strategies highlight the versatility of radiochemical synthesis in creating a range of estradiol-based imaging agents tailored for different imaging modalities. iaea.orgacs.org
Radiochemical Stability Assessment in Research Environments
The utility of a radiolabeled compound for imaging or therapeutic applications is fundamentally dependent on its stability. The carbon-iodine bond in radioiodinated pharmaceuticals can be susceptible to in vivo deiodination, which leads to the undesirable accumulation of radioactivity in non-target tissues like the thyroid, stomach, and salivary glands. nih.gov This can compromise image quality by reducing the target-to-background ratio and increase the radiation dose to healthy tissues. nih.gov Therefore, assessing the radiochemical stability of compounds like this compound and its analogs under various conditions is a critical step in their preclinical evaluation.
Key criteria for a successful receptor-ligand imaging agent include not only high affinity and low non-specific binding but also significant chemical and metabolic stability. snmjournals.org Research on various radioiodinated estradiol derivatives has shown that stability can be influenced by molecular structure, the position of the radioiodine, and the presence of other substituents. nih.govulisboa.pt For instance, attaching radioiodine to an sp2 carbon, as in iodoarenes or iodovinyl groups, generally results in greater in vivo stability compared to attachment at an sp3 carbon. nih.gov Furthermore, modifications to the steroid's core structure, such as the introduction of a methoxy (B1213986) group at the 11β-position, have been explored to enhance metabolic stability and improve in vivo characteristics. snmjournals.orgresearchgate.net
In vitro stability studies are typically conducted by incubating the radiolabeled compound in various media, such as physiological saline, phosphate-buffered saline (PBS), human serum, or plasma, at different temperatures and for various durations. itn.ptmdpi.comnih.govsnmjournals.org The radiochemical purity is then analyzed at specific time points, often using High-Performance Liquid Chromatography (HPLC), to quantify any degradation or deiodination. ulisboa.ptitn.pt
For example, studies on various radioiodinated estradiol derivatives have demonstrated high stability under specific storage conditions. One study on ¹³¹I-estradiol found that the compound remained most stable when stored in a refrigerator (2–5 °C), maintaining a radiochemical purity of over 95% for up to 21 days. nih.govresearchgate.net In contrast, stability decreased more rapidly at room temperature and when frozen. nih.gov Other radioiodinated estrogens have shown excellent stability in PBS at room temperature for 24 hours. snmjournals.org Similarly, certain novel C7-substituted estradiol derivatives were found to be radiochemically stable in physiological saline for up to 24 hours and showed relative stability against deiodination in human serum over the same period. ulisboa.pt However, the stability can be compound-specific, as an amide-linked estradiol analog showed significant degradation over time in rat blood, while a cyano-linked counterpart did not. ulisboa.pt
These assessments are crucial for establishing the optimal conditions for storage and use of these radiotracers in research settings to ensure the reliability and reproducibility of experimental results.
Table 1: Radiochemical Stability of Estradiol Analogs Under Various Conditions
| Radiolabeled Compound | Storage/Incubation Medium | Temperature | Time Point | Radiochemical Purity (%) | Reference |
|---|---|---|---|---|---|
| ¹³¹I-estradiol | - | Refrigerator (2–5 °C) | 21 days | 97.60 ± 0.15 | nih.gov |
| ¹³¹I-estradiol | - | Refrigerator (2–5 °C) | 30 days | 92.57 ± 0.84 | nih.gov |
| ¹³¹I-estradiol | - | Freezer (-20 °C) | 30 days | 84.80 ± 6.56 | nih.gov |
| ¹³¹I-estradiol | - | Room Temperature (25 °C) | 8 days | 97.99 ± 0.11 | nih.gov |
| ¹⁸F-PEG-EE | Human Serum & Plasma | 37 °C | 120 min | Stable | mdpi.com |
| ¹⁸F-Glyco-EE | Human Serum & Plasma | 37 °C | 120 min | Stable | mdpi.com |
| I-123-OCJAM-357 | PBS | Room Temperature | 24 hr | Stable | snmjournals.org |
| I-123-OCLOF-1013 | PBS | Room Temperature | 24 hr | Stable | snmjournals.org |
Molecular Interactions and Receptor Pharmacology of 11 Methoxy 16 Iodoestradiol
Quantitative Estrogen Receptor Binding Characteristics
High-Affinity Binding Profile
11β-Methoxy-16α-iodoestradiol has demonstrated a high-affinity binding profile for the estrogen receptor (ER). Studies using the radioiodinated form of the compound, specifically 11β-methoxy-16α-[¹²³I]iodoestradiol, have shown that it binds with high affinity and specificity to the estrogen receptor in uterine cytosol. nih.gov The measured association constant (Ka) for this interaction is approximately 6 x 10⁹ M⁻¹, indicating a strong binding relationship. nih.gov This high affinity is a critical characteristic for a ligand intended for receptor-mediated imaging and study. snmjournals.org
Further characterization using 11β-methoxy-16α-[¹²⁵I]iodoestradiol (MIE2) confirmed its high-affinity binding to rat, rabbit, and human estrogen receptors through binding displacement studies. nih.govdeepdyve.com This strong binding is comparable to that of other potent estrogens and is essential for its ability to selectively target tissues expressing the estrogen receptor. nih.govnih.gov
| Compound | Binding Affinity (Ka) | Receptor Source |
| 11β-Methoxy-16α-[¹²³I]iodoestradiol | 6 x 10⁹ M⁻¹ | Uterine Cytosol |
Kinetics of Ligand-Receptor Association and Dissociation
The kinetics of the interaction between 11β-methoxy-16α-iodoestradiol and the estrogen receptor have been investigated to understand the dynamics of their binding. The association of the ¹²⁵I-labeled version of the compound (MIE2) with uterine cytosol estrogen receptors is temperature-dependent. At 25°C, maximum association is achieved within 30 minutes. nih.gov In contrast, at a lower temperature of 0-4°C, the association is significantly slower, requiring 16-24 hours to reach maximum binding. nih.gov
Once the MIE2-estrogen receptor complex is formed, it exhibits considerable stability. At 0-4°C, the complex is very stable, with a half-life (t₁/₂) much greater than 24 hours. nih.gov At 25°C, the dissociation of the MIE2-receptor complex is notably slower than that of the estradiol-receptor complex. The half-life of the MIE2-receptor complex at this temperature is 3.3 hours, compared to 1.2 hours for the estradiol-receptor complex, indicating that the MIE2 complex is nearly three times more stable. nih.gov
| Condition | Association Time (Maximum Binding) | Dissociation Half-life (t₁/₂) |
| 11β-Methoxy-16α-[¹²⁵I]iodoestradiol (MIE2) | ||
| 25°C | 30 minutes | 3.3 hours |
| 0-4°C | 16-24 hours | > 24 hours |
| Estradiol (B170435) | ||
| 25°C | Not specified | 1.2 hours |
Receptor Specificity and Selectivity Profiling
Discriminatory Binding to Estrogen Receptors Versus Androgen, Progestin, and Glucocorticoid Receptors
11β-Methoxy-16α-iodoestradiol demonstrates a high degree of specificity for the estrogen receptor. nih.gov Studies have shown that this iodinated estrogen does not bind appreciably to other steroid hormone receptors, including androgen, progestin, and glucocorticoid receptors. snmjournals.orgnih.gov This discriminatory binding is crucial for its use as a selective probe for estrogen receptors, ensuring that its effects and imaging signals are mediated specifically through the estrogen receptor pathway without confounding interactions with other steroid receptor systems. snmjournals.org
Lack of Appreciable Binding to Steroid Hormone-Binding Globulins (SHBG) or Alpha-Fetoprotein
In addition to its specificity for the estrogen receptor, 11β-methoxy-16α-iodoestradiol exhibits a notable lack of binding to major steroid-binding proteins in the blood. Research has confirmed that it does not bind to any significant extent to either human sex hormone-binding globulin (SHBG) or rat alpha-fetoprotein (AFP). nih.govresearchgate.netresearchgate.net This is a significant advantage, as binding to these proteins can reduce the bioavailability of a ligand to its target receptor and can lead to high background levels in imaging applications. snmjournals.org The addition of the 11β-methoxy group has been shown to decrease binding affinity to both AFP and SHBG. researchgate.netresearchgate.net
Elucidation of Estrogen Receptor Subtype (ERα, ERβ) Engagement
While direct comparative binding studies of 11β-methoxy-16α-iodoestradiol to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) are not extensively detailed in the provided context, some inferences can be drawn from related compounds. For instance, the synthetic estrogen moxestrol, which also contains an 11β-methoxy group, shows a significantly lower affinity for ERβ compared to ERα. oup.com This suggests that the 11β-methoxy group may influence subtype selectivity.
The development of selective estrogen receptor modulators (SERMs) highlights the importance of understanding how ligands interact with ERα and ERβ, as their tissue-specific expression and the conformational changes induced by ligand binding dictate the biological response. dovepress.com The differential tissue distribution of ERα and ERβ, with ERα being predominant in the uterus and ERβ in the prostate and ovaries, means that a ligand's subtype preference can lead to tissue-selective actions. oup.com Although direct data for 11β-methoxy-16α-iodoestradiol is limited, the behavior of structurally similar ligands suggests that the 11β-methoxy modification could confer a degree of selectivity between the two estrogen receptor subtypes.
Preclinical Biological Evaluation and Applications in Animal Models
In Vitro Cellular Assays for Estrogen Receptor Characterization
In vitro studies have been fundamental in quantifying the interaction between 11-Methoxy-16-iodoestradiol and the estrogen receptor. These assays confirm the compound's high affinity and specificity, which are prerequisites for a successful receptor-targeted agent.
Upon binding to the estrogen receptor in target cells, the resultant complex undergoes translocation to the nucleus, a critical step for mediating estrogenic effects. Studies using radioiodinated this compound ([125I]MIE2) have provided direct evidence of this process. Combined autoradiographic and immunocytochemical analyses in the developing postnatal rat brain demonstrated distinct nuclear binding of the compound. nih.gov This research revealed that the estrogen receptors complexed with the ligand were localized within neurons, as evidenced by co-localization with neurofilament protein, but not in astroglial cells. nih.gov This neuronal-specific nuclear uptake underscores the compound's ability to act as a precise probe for studying estrogen action in the central nervous system. nih.gov
The efficacy of this compound as a targeted ligand is rooted in its strong and specific binding to the estrogen receptor. In vitro binding assays using uterine cytosol from rats have shown that the compound binds with a high affinity (Ka = 6 x 10(9) M-1). nih.gov This high-affinity binding has been confirmed in estrogen receptors from various species, including rats, rabbits, and humans. nih.gov
The kinetics of this interaction show that the association with uterine cytosol ER reaches a maximum within 30 minutes at 25°C. nih.gov The resulting ligand-receptor complex is notably stable; at 25°C, it dissociates approximately three times more slowly than the complex formed with estradiol (B170435) itself. nih.gov Furthermore, the binding is highly specific to the estrogen receptor. Competition assays demonstrated that this compound does not bind appreciably to androgen, progestin, or glucocorticoid receptors, nor to plasma binding proteins like human sex hormone-binding globulin or rat alpha-fetoprotein. nih.govsnmjournals.org
In Vivo Studies in Experimental Animal Models
Following promising in vitro results, studies in animal models have been essential to evaluate the compound's behavior in a complex biological system, focusing on its pharmacokinetic profile and distribution among various tissues.
Biodistribution studies, primarily in immature female rats, have been conducted to map the uptake and retention of radioiodinated this compound in different organs. These analyses are critical for determining its effectiveness as a target-specific imaging agent.
In vivo experiments consistently show that this compound concentrates in a receptor-dependent manner in estrogen-rich tissues. nih.gov Following administration to immature female rats, the compound demonstrates significant and selective uptake in the uterus. nih.govresearchgate.net This accumulation is sustained over time, a characteristic attributed to its high-affinity binding to the estrogen receptor. researchgate.net
Beyond the uterus, dose-dependent uptake has been clearly observed in the pituitary and brain cell nuclei. nih.gov Autoradiographic studies of brain sections from rats treated with the radioiodinated compound allowed for the regional localization of estrogen-sensitive areas. nih.gov The high specific activity of the compound enables clear imaging of these brain regions with shorter exposure times compared to other radiolabeled estrogens like 16α-[125I]iodoestradiol. nih.gov The uptake in the pituitary has been described as both rapid and substantial. snmjournals.org These findings highlight the compound's broad utility for studying estrogen action across various target tissues. nih.gov
Target Tissue Accumulation of 11β-Methoxy Estradiol Analogs in Immature Female Rats
This table presents data on the uptake of different radioiodinated 11β-methoxy estradiol analogs in estrogen-responsive tissues, quantified as the percentage of the injected dose per gram of tissue (%ID/g). The data illustrates the compound's effective targeting of organs with high estrogen receptor concentrations.
| Compound | Tissue | Uptake (%ID/g) | Time Post-Injection | Reference |
|---|---|---|---|---|
| 4,16α-[¹⁸F]difluoro-11β-methoxyestradiol | Uterus | ~15% | 1 hour | researchgate.net |
| 11β-MeO-FES | Uterus | 6% | 1 hour | researchgate.net |
| [¹²⁵I]IVME2 | Uterus | >1.0% | 20 hours | snmjournals.org |
A critical measure of a targeted imaging agent's success is its ability to accumulate in the target tissue while clearing rapidly from non-target tissues, resulting in high target-to-non-target ratios. This compound and its analogs excel in this regard. In vivo studies have demonstrated that it produces "very high target to nontarget tissue ratios" for the uterus. nih.gov
Compared to its precursor without the 11β-methoxy group (16α-[125I]iodoestradiol), this compound produces "remarkably sustained and much higher uterus to blood ratios". researchgate.net This improved ratio is a key advantage, as it enhances the signal from the target tissue over background noise. The addition of the 11β-methoxy group is credited with improving this ER-mediated uptake and retention. researchgate.net These high ratios are indicative of the compound's low nonspecific binding and favorable metabolic profile, which reduces background levels of radioactivity in blood and non-target organs. snmjournals.org
Target-to-Non-Target Tissue Ratios of 11β-Methoxy Estradiol Analogs in Rats
This table provides quantitative ratios of compound accumulation in the uterus versus non-target tissues like blood and muscle. High ratios are desirable as they indicate specific binding and clear imaging contrast.
| Compound | Ratio | Value | Time Post-Injection | Reference |
|---|---|---|---|---|
| 4-F-(17α,20E)11β-OMe-IVE2 | Uterus-to-Blood | 75 | 6 hours | researchgate.net |
| 4-F-(17α,20E)11β-OMe-IVE2 | Uterus-to-Blood | 125 | 12 hours | researchgate.net |
| 11β-MeO-FES | Uterus-to-Blood | 43 | 1 hour | researchgate.net |
Pharmacokinetic and Biodistribution Analysis
Comparative Biodistribution with Other Estrogen Receptor Radiotracers (e.g., 16α-[¹²⁵I]Iodoestradiol, FES, 4FMFES)
The biodistribution of this compound and its analogs has been compared with other established estrogen receptor (ER) radiotracers to evaluate its potential for imaging ER-positive tissues.
In a comparative study using immature female rats, ¹²⁵I-labeled 11β-methoxy-16α-iodoestradiol ([¹²⁵I]MIE2) demonstrated superior imaging characteristics compared to 16α-[¹²⁵I]iodoestradiol. nih.gov Following the administration of [¹²⁵I]MIE2, autoradiography of brain sections required only a 16-hour exposure time to visualize estrogen-sensitive areas, whereas an identical dose of 16α-[¹²⁵I]iodoestradiol necessitated a 72-hour exposure to achieve a similar image density. nih.gov This suggests a more favorable target-to-background ratio for [¹²⁵I]MIE2.
Further investigations have explored fluorinated analogs. The introduction of a polar 11β-methoxy group was found to reduce non-specific binding tenfold, despite a 2.5-fold decrease in ER binding affinity. nih.gov A comparison between 16α-[⁷⁷Br]bromoestradiol (BE2) and 16α-[⁷⁷Br]bromo-11β-methoxyestradiol (BME2) revealed that BME2 had a significantly higher binding potential. nih.gov
A novel PET tracer, 4-fluoro-11β-methoxy-16α-[¹⁸F]fluoroestradiol (4FMFES), has been assessed against the widely used 16α-[¹⁸F]fluoroestradiol (FES). researchgate.net In a breast cancer murine model, 4FMFES showed significantly higher uptake in ER-positive tumors compared to FES. researchgate.net Dissection data confirmed a higher percentage of injected dose per gram (%ID/g) in ER-positive tumors and other ER-rich tissues for 4FMFES versus FES. researchgate.netresearchgate.net Consequently, the tumor-to-background ratio was improved with 4FMFES, leading to better image contrast. researchgate.netresearchgate.net While the metabolic stability of both tracers in mice was similar, 4FMFES demonstrated a 2.5-fold increase in metabolic stability over FES in human studies. researchgate.netnih.gov
The uptake of 4F-M[¹⁸F]FES in tumors was found to be lower than that of [¹⁸F]FES (2.46% and 2.25% ID/g vs. 3.12% and 3.42% ID/g, respectively); however, the uterus uptake was higher (15.72% vs. 13.56% ID/g). nih.gov Importantly, the tumor-to-blood and uterus-to-blood ratios were significantly higher for 4F-M[¹⁸F]FES, indicating better specific binding and lower background signal. nih.gov
Table 1: Comparative Biodistribution Data of Estrogen Receptor Radiotracers
| Radiotracer | Animal Model | Key Finding | Reference |
|---|---|---|---|
| [¹²⁵I]MIE2 vs. 16α-[¹²⁵I]Iodoestradiol | Immature Female Rats | [¹²⁵I]MIE2 required a significantly shorter autoradiography exposure time (16h vs. 72h) for similar image density in the brain. | nih.gov |
| 4FMFES vs. FES | Breast Cancer Murine Model | 4FMFES showed higher %ID/g uptake in ER+ tumors and a better tumor-to-background ratio. | researchgate.netresearchgate.net |
| 4F-M[¹⁸F]FES vs. [¹⁸F]FES | Rodents | 4F-M[¹⁸F]FES had lower tumor uptake but significantly higher tumor-to-blood and uterus-to-blood ratios. | nih.gov |
Imaging and Autoradiographic Applications
The radioiodinated analog, ¹²⁵I-labeled 11β-methoxy-16α-iodoestradiol ([¹²⁵I]MIE2), has proven to be a valuable tool for the high-resolution visualization of estrogen receptor sites at a microscopic level. nih.govrug.nl Its high specific activity and favorable biological characteristics make it an effective probe for studying estrogen action in target tissues, particularly the developing brain. nih.gov
In studies involving immature female rats, [¹²⁵I]MIE2 enabled the regional localization of estrogen-sensitive areas in the brain through autoradiography with remarkably short exposure times. nih.gov Using 10-micron brain sections from rats treated with [¹²⁵I]MIE2, clear autoradiographic images could be obtained with an exposure time of just 16 hours. nih.gov This is a significant improvement over other radiotracers like 16α-[¹²⁵I]iodoestradiol, which require much longer exposure periods for comparable results. nih.gov
Combined autoradiography and immunocytochemistry have further elucidated the specific cellular localization of these receptors. In the developing rat brain, nuclear binding of [¹²⁵I]MIE2 was observed in neurons, but not in astroglial cells, indicating that estrogen receptors are restricted to neuronal cells in the postnatal brain. nih.gov This technique has also been employed to study changes in estrogen receptor distribution in the cerebral cortex of mice from birth to post-weaning. physiology.orgkarger.com
Furthermore, high-resolution autoradiography with [¹²⁵I]estrogen has been instrumental in studying the distribution of estrogen-binding sites in the brains of knockout mice, providing insights into the roles of different estrogen receptor subtypes. oup.comoup.com For instance, these studies have revealed the presence of labeled neurons in various brain regions of wild-type, ERβKO, and even ERα/βKO mice, suggesting the existence of alternative ER splice variants or novel receptors. oup.comoup.com
The synthesis of ¹²³I-labeled 11β-methoxy-16α-iodoestradiol has provided a valuable radiopharmaceutical for Single Photon Emission Computed Tomography (SPECT) imaging to map estrogen receptors in vivo. nih.gov This tracer binds with high affinity and specificity to the estrogen receptor. nih.gov In vivo studies in rats and rabbits have shown that it concentrates in estrogen target tissues like the uterus through a receptor-mediated mechanism, resulting in high target-to-nontarget tissue ratios. nih.gov These characteristics suggest its potential as an imaging agent for detecting and monitoring tumors that contain estrogen receptors. nih.gov
A related compound, Z-[¹²³I]MIVE (Z-11β-methoxy-17α-[¹²³I]iodovinyl-estradiol), has been investigated for its ability to image estrogen receptors in patients with breast cancer. ascopubs.org Clinical studies have demonstrated that Z-[¹²³I]MIVE scintigraphy, using both planar and SPECT imaging, can effectively visualize primary breast tumors and metastases. ascopubs.orgnih.gov The uptake of the tracer was shown to be specific, as it could be blocked by the antiestrogen (B12405530) drug tamoxifen. ascopubs.org The sensitivity of Z-[¹²³I]MIVE SPECT for detecting estrogen receptors in primary breast cancer was reported to be 100%. nih.gov This noninvasive method holds promise for improving the characterization of breast cancer and guiding hormonal therapy decisions by providing information on the functional status of estrogen receptors throughout the body. ascopubs.org
Analogs of this compound have been developed for Positron Emission Tomography (PET) imaging, offering potential improvements over existing tracers. One such analog is 4-fluoro-11β-methoxy-16α-[¹⁸F]fluoroestradiol (4FMFES or 4F-M[¹⁸F]FES). researchgate.netresearchgate.net
Preclinical studies in tumor-bearing mouse models have shown that 4FMFES achieves better specific tumor uptake and higher contrast compared to the established PET tracer 16α-[¹⁸F]fluoroestradiol (FES). researchgate.netresearchgate.net Both 4FMFES and FES were able to differentiate between ER-positive and ERα-knockdown tumors. researchgate.net However, PET imaging studies revealed that 4FMFES resulted in a significantly higher percentage of injected dose per gram (%ID/g) in ER+ tumors. researchgate.netresearchgate.net This led to an improved tumor-to-background ratio, enhancing the quality of the PET images. researchgate.net The specific targeting of 4FMFES to estrogen receptors was confirmed by blocking studies, where pretreatment with the ER inhibitor fulvestrant (B1683766) resulted in low or undetectable tumor uptake. researchgate.netresearchgate.net
While the in vivo metabolic stability of 4FMFES in mice was found to be similar to FES, human studies have indicated a 2.5-fold increase in the metabolic stability of 4FMFES. researchgate.netnih.gov Despite promising preclinical results in terms of tumor uptake and image contrast, it has been noted that 4FMFES, like many other FES derivatives, still faces challenges related to rapid in vivo metabolism and blood clearance. researchgate.net
Table 2: Preclinical PET Imaging Data for 4FMFES
| Parameter | 4FMFES | FES | Reference |
|---|---|---|---|
| Tumor Uptake (%ID/g) in ER+ Tumors | Significantly Higher | Lower | researchgate.netresearchgate.net |
| Tumor-to-Background Ratio | Higher | Lower | researchgate.net |
| Metabolic Stability (Mice) | Similar | Similar | researchgate.net |
| Metabolic Stability (Humans) | 2.5-fold higher | Lower | nih.gov |
Application as a Neuroendocrine Research Probe
The radiolabeled compound 11β-methoxy-16α-[¹²⁵I]iodoestradiol ([¹²⁵I]MIE2) has served as a critical probe in neuroendocrine research, particularly for investigating the localization of estrogen receptors (ERs) within the developing brain. nih.govphysiology.org The developing brain is a key target for estradiol, which exerts permanent organizational effects, including the establishment of sex differences. physiology.org
Autoradiographic studies using [¹²⁵I]MIE2 have enabled detailed mapping of ER distribution in the brains of neonatal and developing rodents. nih.govphysiology.org These studies have shown that ERs are present in high levels in the developing brain, and their distribution is highly conserved across species. physiology.org
A significant finding from this research is the specific localization of ERs to neurons. nih.gov Through a combination of autoradiography with [¹²⁵I]MIE2 and immunocytochemistry for cell-specific markers, it was demonstrated that in the postnatal rat brain, nuclear binding of the estrogen probe occurs in cells that are positive for neurofilament protein (a neuronal marker) but not in cells positive for glial fibrillary acidic protein (an astrocyte marker). nih.gov This provides direct evidence that during this developmental period, ERs are predominantly, if not exclusively, neuronal. nih.gov
These neuroendocrine research applications have been crucial for understanding the cellular targets of estrogen action during critical periods of brain development and how these actions may underlie the long-term organizational effects of steroid hormones on brain structure and function. physiology.orgkarger.com
Characterization of Developmental Changes in Brain Estrogen Receptor Expression
The radiolabeled estrogenic probe, 11β-methoxy-16α-[¹²⁵I]iodoestradiol ([¹²⁵I]MIE2), has been instrumental in elucidating the dynamic nature of estrogen receptor (ER) expression in the brain during critical postnatal developmental periods. Autoradiographic studies utilizing this ligand in animal models have provided detailed insights into the topographical and numerical changes of estrogen target cells, suggesting a significant role for estrogen in neuronal development, differentiation, and connectivity. nih.govdeepdyve.com
Research in mice has demonstrated the extensive presence of estrogen target cells in the cerebral cortex shortly after birth, with profound changes in their location and density through to postweaning stages. nih.govdeepdyve.com These studies leveraged the high specificity of [¹²⁵I]MIE2 for the estrogen receptor, which was confirmed by competition studies where co-administration of unlabeled 17β-estradiol significantly reduced the nuclear uptake of the radioligand. nih.govdeepdyve.com Furthermore, combined autoradiography and immunocytochemistry in developing rats established that these estrogen receptors are localized within neurons, not in astroglial cells, underscoring the direct influence of estrogen on neuronal populations. oup.comnih.gov
The temporal and spatial changes in ER expression mapped by [¹²⁵I]MIE2 autoradiography highlight a transient but widespread system of estrogen-responsive neurons in the developing cortex. nih.govdeepdyve.compnas.org This pattern of expression is critical for understanding the mechanisms by which estrogens influence brain development, including processes like neuronal migration and the establishment of neural circuits. nih.govpnas.org
Detailed Research Findings
An autoradiographic study in mice from birth to postnatal day 25 revealed a dynamic pattern of [¹²⁵I]MIE2 binding in the cerebral cortex. The distribution and density of labeled cells changed significantly during this period, indicating a precise regulation of estrogen receptor expression. nih.govdeepdyve.com
At birth (Postnatal Day 0), cells showing nuclear retention of [¹²⁵I]MIE2 were primarily located in the deep layers of the cortex. nih.gov This pattern shifted rapidly in the subsequent days.
Postnatal Day 2: The number of labeled cells increased in the deep and intermediate laminae. For the first time, labeled cells also appeared in some superficial regions of the cortex. nih.gov
Postnatal Day 8: A high concentration of estrogen receptor-positive cells was observed across laminae II-VI, particularly in the cingulate/paracingulate and suprarhinal cortex. nih.govdeepdyve.com
Postnatal Day 12: A significant decline in labeling occurred in the deeper laminae (V and VI). However, a high concentration of labeled cells persisted in the more superficial laminae II and III of the cingulate/paracingulate and suprarhinal regions. nih.govdeepdyve.com
Postnatal Day 25: By this stage, a general decrease in labeling was seen across all cortical levels. Only a small cluster of labeled cells remained in laminae II and III of specific regions like the anterior cingulate, paracingulate, and suprarhinal cortex, with a few other labeled cells scattered elsewhere. nih.govdeepdyve.com
This developmental trajectory suggests a crucial, time-sensitive role for estrogen in the maturation of specific cortical neuron populations. nih.gov
The table below summarizes the key findings on the distribution of estrogen receptor-positive cells in the developing mouse cerebral cortex as identified by [¹²⁵I]MIE2 autoradiography.
Table 1: Developmental Changes in Estrogen Receptor Distribution in Mouse Cerebral Cortex
| Postnatal Day | Cortical Layer Distribution of Labeled Cells | Key Observations |
|---|---|---|
| Day 0 | Predominantly deep cortical layers. | Initial localization of estrogen target cells. nih.gov |
| Day 2 | Increased labeling in deep and intermediate laminae; first appearance in superficial regions. | Expansion of estrogen-receptive cell populations. nih.gov |
| Day 8 | Concentrated in laminae II-VI of cingulate/paracingulate and suprarhinal cortex. | Peak distribution across multiple cortical layers. nih.govdeepdyve.com |
| Day 12 | Decline in laminae V and VI; concentration remains high in laminae II and III. | Shift in receptor expression from deep to superficial layers. nih.govdeepdyve.com |
| Day 25 | Small clusters remain in laminae II and III of specific regions (e.g., anterior cingulate); otherwise sparse. | Attenuation of widespread cortical estrogen receptor expression. nih.govdeepdyve.com |
Further characterization studies in developing rats (5- to 11-days-old) confirmed the neuronal identity of the cells binding [¹²⁵I]MIE2. Nuclear binding of the radioligand was observed in cells that were immunoreactive for neurofilament protein (a neuronal marker) but not for glial fibrillary acidic protein (an astrocyte marker). oup.comnih.gov This finding specifies that the developmental effects of estrogen suggested by the receptor mapping studies are mediated directly through neurons. oup.comnih.gov
Table 2: Cellular Localization of [¹²⁵I]MIE2 Binding in Developing Rat Brain
| Cell Marker | Marker Type | [¹²⁵I]MIE2 Binding Detected | Implication |
|---|---|---|---|
| Neurofilament protein | Neuronal | Yes | Estrogen receptors are present in neurons. oup.comnih.gov |
| Glial fibrillary acidic protein | Astroglial | No | Estrogen receptors are not present in astroglial cells during this developmental stage. oup.comnih.gov |
Structure Activity Relationship Sar Studies of 11 Methoxy 16 Iodoestradiol and Its Derivatives
Influence of the 11β-Methoxy Group on Receptor Binding and In Vivo Performance
The introduction of a methoxy (B1213986) group at the 11β-position of the estradiol (B170435) steroid nucleus has a profound and beneficial impact on the molecule's properties as an ER-targeting agent. While this substitution can sometimes slightly reduce binding affinity compared to unsubstituted analogs, it significantly enhances the in vivo performance by reducing non-specific binding. nih.govmdpi.com
Studies comparing 11β-methoxy-16α-iodoestradiol to 16α-iodoestradiol reveal that the 11β-methoxy group contributes to a more favorable biodistribution profile. nih.govnih.gov This is largely attributed to a decrease in lipophilicity, which in turn lowers the uptake in non-target, fat-rich tissues. The result is a much-improved target-to-nontarget tissue ratio, a critical factor for successful imaging agents. nih.gov For instance, in vivo studies in rats have demonstrated that 11β-methoxy-16α-[¹²⁵I]iodoestradiol concentrates in the uterus in an ER-dependent manner, achieving remarkably sustained and higher uterus-to-blood ratios than its non-methoxylated counterpart, 16α-[¹²⁵I]iodoestradiol. researchgate.net
Furthermore, the 11β-methoxy-16α-[¹²³I]iodoestradiol binds with high affinity to the estrogen receptor and shows receptor-mediated concentration in target tissues. nih.gov The complex formed between 11β-methoxy-16α-iodoestradiol and the estrogen receptor is notably stable. nih.gov At 25°C, the dissociation of this complex is nearly three times slower than that of the estradiol-ER complex. nih.gov This enhanced stability, coupled with reduced non-specific binding, makes it a superior probe for studying estrogen action and for imaging ER-positive tumors. nih.govnih.gov In autoradiography studies, images of similar density were achieved with significantly shorter exposure times using [¹²⁵I]MIE2 compared to 16α-[¹²⁵I]iodoestradiol. nih.gov
| Compound | Relative Binding Affinity (RBA) | Target Tissue Uptake | Non-Specific Binding | Reference |
| 16α-Iodoestradiol | High | Good | Moderate | nih.gov |
| 11β-Methoxy-16α-iodoestradiol | High | Very High & Sustained | Low | nih.govnih.govresearchgate.net |
Role of the 16α-Iodo Substitution in Estrogen Receptor Affinity and Imaging Properties
The placement of a halogen, specifically iodine, at the 16α-position of the estradiol core is a key structural feature for developing high-affinity, gamma-emitting ER ligands. This substitution is well-tolerated by the estrogen receptor, meaning it imparts minimal interference with the binding process. ulisboa.pt The 16α-iodo substituent allows the molecule to retain high affinity for the ER, which is essential for selective uptake and retention in ER-rich tissues. researchgate.netulisboa.pt
The primary role of the 16α-iodo group in the context of imaging is to serve as a site for the introduction of a radioactive isotope of iodine, such as Iodine-123, Iodine-125, or Iodine-131. ulisboa.pt These radioisotopes emit gamma radiation, which can be detected externally by imaging techniques like Single Photon Emission Computed Tomography (SPECT). This allows for the non-invasive visualization and quantification of estrogen receptor distribution in the body. nih.govnih.gov
The combination of the 16α-iodo substitution for radiolabeling and the 11β-methoxy group for reducing non-specific binding creates a highly effective radiopharmaceutical. nih.gov The resulting compound, 11β-methoxy-16α-iodoestradiol, demonstrates both high affinity for the ER and favorable in vivo distribution, making it a promising agent for the clinical monitoring and detection of tumors containing estrogen receptors. nih.gov
Impact of Additional Substituents and Positional Isomerism on Biological Activity
To further refine the properties of estrogen-based radiopharmaceuticals, fluorination of the A-ring has been explored. The introduction of fluorine at the 2- or 4-position of 11β-methoxy-16α-iodoestradiol has been investigated to potentially enhance metabolic stability and modulate binding characteristics. researchgate.net
The synthesis of 2-fluoro and 4-fluoro derivatives of 11β-methoxy-16α-fluoroestradiol has been accomplished. researchgate.net Studies on the radioiodinated versions evaluated the effect of these A-ring fluorine substitutions on ER-mediated tissue localization. researchgate.net The goal of such modifications is often to block potential sites of metabolic hydroxylation, thereby increasing the biological half-life of the tracer and improving its imaging characteristics. While specific data on the iodo-derivatives is limited in the provided results, the strategy of A-ring fluorination is a known approach to create analogs with potentially improved in vivo stability. researchgate.net
The chemical nature of the substituent at the 11β-position can be varied to fine-tune the biological activity. Replacing the 11β-methoxy group with a slightly larger 11β-ethoxy group has been studied. The 11β-ethoxy derivative of 16α-[¹²⁵I]iodoestradiol was synthesized and found to localize in the uteri of immature female rats through a receptor-mediated process. nih.gov
| 11β-Substituent | Effect on Receptor Binding | In Vivo Performance | Reference |
| Methoxy | High affinity | Excellent target-to-nontarget ratios | nih.govnih.gov |
| Ethoxy | High affinity | Receptor-mediated uptake, but potentially less favorable ratios than other analogs | nih.gov |
An alternative strategy for introducing radioiodine into the estradiol scaffold is through a 17α-iodovinyl group. This modification moves the site of radioiodination from the D-ring (C-16) to a vinyl substituent at C-17. These 17α-iodovinyl analogs have been shown to be potent estrogen receptor-seeking radiopharmaceuticals. ulisboa.pt
The 11β-methoxy substitution has also been applied to these 17α-iodovinyl estradiols. The resulting compounds, such as (17α,20E)-21-[¹²⁵I]iodo-11β-methoxy-19-norpregna-1,3,5(10),20-tetraene-3,17-diol, have been synthesized and evaluated. ulisboa.pt These derivatives exhibit high affinity for the estrogen receptor. researchgate.net Interestingly, the stereochemistry of the iodovinyl group (E or Z isomer) plays a role in the biological activity. The Z-isomers of 11β-methoxy-17α-iodovinylestradiol have demonstrated higher affinity for the ER, and the [¹²³I]-labeled Z-isomer has been noted as a promising radioligand for imaging ER in human breast cancer. researchgate.netacs.org
| Compound Type | Key Structural Feature | Receptor Affinity | Imaging Potential | Reference |
| 16α-Iodoestradiols | Iodine at C-16 | High | Proven for SPECT imaging | nih.govulisboa.pt |
| 17α-Iodovinylestradiols | Iodovinyl group at C-17 | High (Z-isomer > E-isomer) | Promising for SPECT imaging | researchgate.netulisboa.ptacs.org |
Mechanistic Investigations of Estrogen Action Using 11 Methoxy 16 Iodoestradiol As a Tool
Probing Estrogen Receptor Conformational Dynamics and Activation
The binding of an estrogenic ligand to its receptor is the initial and critical step that triggers a cascade of molecular events. The specific conformation adopted by the estrogen receptor (ER) upon ligand binding dictates its subsequent interactions with co-regulatory proteins and DNA, ultimately determining the transcriptional outcome. 11β-Methoxy-16α-iodoestradiol has been instrumental in studying these conformational changes.
Research has shown that 11β-Methoxy-16α-iodoestradiol binds with high affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). nih.govwikipedia.org This binding induces a specific conformational state in the receptor. The 11β-methoxy group and the 16α-iodo substituent of this compound are key to its interaction with the ligand-binding domain of the ER. These modifications influence the positioning of critical structural elements of the receptor, such as the C-terminal Helix 12, which plays a pivotal role in the activation function-2 (AF-2) domain. The stabilized agonist conformation facilitates the recruitment of coactivator proteins, which is essential for initiating gene transcription. elifesciences.org
Studies utilizing radiolabeled versions of 11β-Methoxy-16α-iodoestradiol, particularly with iodine-123 and iodine-125, have allowed for precise characterization of its binding kinetics and stability. nih.govnih.gov For instance, the dissociation of the 11β-Methoxy-16α-iodoestradiol-ER complex is significantly slower compared to the complex formed with the natural estrogen, estradiol (B170435). nih.gov This stability makes it an excellent probe for visualizing and quantifying estrogen receptors in various tissues. nih.govnih.gov
Furthermore, investigations into mutant estrogen receptors have provided deeper insights into the conformational dynamics of ER activation. Mutations in the ligand-binding domain can lead to a constitutively active receptor that can recruit coactivators even in the absence of a ligand. elifesciences.org By comparing the binding and conformational effects of 11β-Methoxy-16α-iodoestradiol on wild-type and mutant receptors, researchers can elucidate the specific molecular interactions that stabilize the active conformation of the receptor. elifesciences.org
Deciphering Intracellular Signaling Pathways Mediated by Estrogen Receptors
Estrogen action is not limited to the classical genomic pathway involving the direct binding of the ER to DNA. Estrogens can also elicit rapid, non-genomic effects through signaling pathways initiated at the cell membrane. genome.jpmdpi.com 11β-Methoxy-16α-iodoestradiol has been a valuable tool in differentiating between these signaling cascades.
The traditional "nuclear-initiated steroid signaling" pathway involves the translocation of the estrogen-ER complex to the nucleus, where it binds to estrogen response elements (EREs) on target genes, thereby regulating their transcription. genome.jpmdpi.com The high specificity of 11β-Methoxy-16α-iodoestradiol for the nuclear estrogen receptors, ERα and ERβ, makes it a potent activator of this genomic pathway. nih.govnih.gov
In contrast, "membrane-initiated steroid signaling" involves estrogen binding to a subpopulation of ERs located at the plasma membrane (mERs) or to novel G-protein coupled estrogen receptors like GPER1 (formerly GPR30). genome.jpfrontiersin.org This binding can rapidly activate various intracellular signaling cascades, including the production of cyclic AMP (cAMP) and the activation of protein kinase pathways such as the MAPK and PI3K/AKT pathways. mdpi.comfrontiersin.org
Table 1: Key Signaling Pathways Activated by Estrogen Receptors
| Signaling Pathway | Key Mediators | Primary Cellular Location | General Function |
|---|---|---|---|
| Nuclear-Initiated Signaling | ERα, ERβ, EREs | Nucleus | Regulation of gene transcription |
| Membrane-Initiated Signaling | mERs, GPER1, Src, PI3K, MAPK | Plasma Membrane, Cytoplasm | Rapid cellular responses, kinase activation |
Understanding the Role of Estrogens in Specific Physiological Processes at a Molecular Level
The ability to trace and quantify estrogen receptors in specific tissues and cell types has made 11β-Methoxy-16α-iodoestradiol an invaluable probe for understanding the physiological roles of estrogens. Its use in autoradiography and in vivo imaging has provided detailed maps of estrogen receptor distribution and regulation in various organs, particularly the brain. nih.govyale.edu
Studies in the developing brain have utilized [¹²⁵I]11β-Methoxy-16α-iodoestradiol to demonstrate the neuronal localization of estrogen receptors. nih.govdeepdyve.com These investigations have shown that estrogen receptors are predominantly found in neurons rather than glial cells in the developing postnatal brain, highlighting the direct role of estrogens in neuronal development and function. nih.gov The dynamic changes in estrogen receptor expression during development, from birth to post-weaning, have also been characterized using this radioligand. nih.govphysiology.org
Furthermore, 11β-Methoxy-16α-iodoestradiol has been instrumental in studying the neuroprotective effects of estrogens and their involvement in processes like learning and memory. nih.gov The distribution of estrogen receptors in non-reproductive brain areas like the cortex and hippocampus points to their crucial role in these cognitive functions. nih.gov
The high target-to-nontarget tissue ratios achieved with radiolabeled 11β-Methoxy-16α-iodoestradiol have also made it a candidate for imaging estrogen receptor-positive tumors. nih.govulisboa.ptsnmjournals.org This application, while outside the direct scope of mechanistic investigation, underscores the compound's utility in identifying tissues that are responsive to estrogen, which is a critical aspect of understanding the hormone's physiological and pathological roles.
Table 2: Research Findings with 11-Methoxy-16-iodoestradiol
| Research Area | Key Finding | Significance | Reference |
|---|---|---|---|
| ER Binding and Stability | The MIE2-ER complex is more stable than the E2-ER complex. | Enables more stable and prolonged study of the receptor-ligand interaction. | nih.gov |
| Receptor Specificity | Highly specific for estrogen receptors with negligible binding to other steroid receptors. | Ensures that observed effects are mediated specifically through estrogen receptors. | nih.gov |
| In Vivo Imaging | Allows for high-contrast imaging of estrogen-sensitive tissues with shorter exposure times compared to other radioligands. | Provides a powerful tool for localizing estrogen receptors in vivo. | nih.gov |
| Neuronal Localization | Demonstrated that estrogen receptors in the developing brain are primarily located in neurons. | Clarified the direct targets of estrogen action in the developing nervous system. | nih.govdeepdyve.com |
Q & A
Q. What are the established synthetic routes for 11-Methoxy-16-iodoestradiol, and what key parameters influence yield and purity?
Synthesis of this compound typically involves iodination and methoxylation of estradiol derivatives. Key steps include:
- Iodination : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperature (0–25°C) to minimize side reactions.
- Methoxylation : Methanol or dimethyl sulfate as methyl donors, with alkali catalysts (e.g., NaOH) at reflux conditions.
Critical parameters: - Reagent stoichiometry (excess iodine may lead to di-iodinated byproducts).
- Reaction time (prolonged heating can degrade sensitive functional groups).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) to isolate pure product. Validate purity via HPLC (>95%) and NMR .
Q. What analytical techniques are recommended for characterizing this compound, and how should purity thresholds be validated?
- Structural confirmation :
- NMR : 1H/13C NMR to verify substitution patterns (e.g., methoxy proton resonance at ~3.3–3.5 ppm, iodine-induced deshielding at C16).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]+ and isotopic pattern (iodine has a distinct isotopic signature).
- Purity validation :
Q. How should researchers handle and store this compound to maintain stability during experiments?
- Storage : Store in amber vials at –20°C under inert gas (argon) to prevent oxidation. Desiccate to avoid hygroscopic degradation.
- Handling :
- Use gloves (nitrile), safety goggles, and lab coats to minimize dermal exposure.
- Work in fume hoods with HEPA filters to avoid inhalation of aerosols.
- Stability monitoring : Conduct periodic HPLC checks to detect decomposition (e.g., methoxy group hydrolysis or iodine loss) .
Advanced Research Questions
Q. How can conflicting reports on the biological activity of this compound be systematically investigated?
- Experimental replication : Reproduce assays under identical conditions (cell lines, dosages, exposure times) reported in conflicting studies.
- Control variables :
- Validate compound purity (see FAQ 2) to rule out batch-to-batch variability.
- Standardize assay protocols (e.g., MTT vs. ATP-based viability assays).
- Mechanistic studies : Use siRNA knockdown or receptor antagonists to isolate pathways (e.g., estrogen receptor vs. non-genomic effects).
- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies and identify outliers .
Q. What strategies are effective in overcoming solubility challenges of this compound in in vitro assays?
- Solvent systems :
- DMSO stock solutions : Prepare 10–20 mM stocks (ensure <0.1% final DMSO concentration in cell cultures).
- Co-solvents : Use β-cyclodextrin or PEG-400 to enhance aqueous solubility.
- Nanoparticle encapsulation : Liposomal or polymeric nanoparticles to improve bioavailability.
- Validation : Measure solubility via dynamic light scattering (DLS) and confirm activity in dose-response assays .
Q. What experimental considerations are critical when designing dose-response studies with this compound?
- Dose range : Perform pilot studies to identify IC50/EC50 values (typically 1 nM–100 µM for estradiol derivatives).
- Temporal effects : Assess time-dependent responses (e.g., 24–72 hr exposures).
- Negative controls : Include vehicle controls (DMSO) and estrogen receptor-negative cell lines.
- Data normalization : Use internal standards (e.g., housekeeping genes in qPCR) to account for plate-to-plate variability.
- Statistical power : Calculate sample sizes using power analysis (α = 0.05, β = 0.2) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
